molecular formula C18H12Br2N2S3 B4555601 3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE

3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE

Cat. No.: B4555601
M. Wt: 512.3 g/mol
InChI Key: HSECQTHFQFNIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is a useful research compound. Its molecular formula is C18H12Br2N2S3 and its molecular weight is 512.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-bis[(2-bromobenzyl)thio]isothiazole-4-carbonitrile is 511.85089 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biomedical Applications

  • Antiproliferative and Antilipolytic Activities

    A study explored the synthesis of derivatives related to the chemical structure , focusing on their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. Compounds exhibited promising, albeit unselective, cytotoxicity in various cancer cell lines, suggesting a potential for dual antidiabesity-antineoplastic capabilities (Shkoor et al., 2021).

  • Metalation and Electrophilic Quenching

    Research into the synthesis of derivatives through metalation and electrophilic quenching of isoxazoles provides insight into the chemical versatility and potential for creating compounds with unique electronic properties (Balasubramaniam et al., 1990).

  • HIV-1 Inhibitors

    The synthesis of triazenopyrazole derivatives, potentially related in synthetic strategy to the target compound, highlighted their evaluation as inhibitors of HIV-1, with one compound showing moderate activity. This underscores the potential for designing antiviral agents from similar chemical scaffolds (Larsen et al., 1999).

Material Science and Organic Synthesis

  • Photochromic and Fluorescence Switching Properties

    Research into hexatriene-type photochromic compounds, including those with structural motifs similar to 3,5-bis[(2-bromobenzyl)thio]isothiazole-4-carbonitrile, revealed their photochromic coloration and fluorescence properties. Such materials have applications in optical storage and sensing technologies (Taguchi et al., 2011).

  • Antimicrobial Activities

    The synthesis of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, demonstrated antimicrobial properties, indicating the utility of such compounds in developing new antimicrobial agents (Al‐Azmi et al., 2020).

Properties

IUPAC Name

3,5-bis[(2-bromophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2S3/c19-15-7-3-1-5-12(15)10-23-17-14(9-21)18(25-22-17)24-11-13-6-2-4-8-16(13)20/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSECQTHFQFNIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=NS2)SCC3=CC=CC=C3Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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